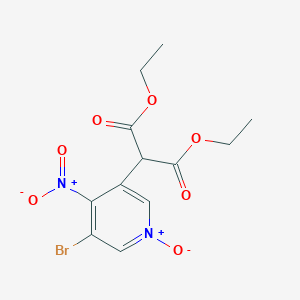
Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate is a complex organic compound that features a pyridine ring substituted with bromine and nitro groups, along with a diethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by nitration. The resulting intermediate is then subjected to esterification with diethyl malonate under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and ester groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (5-chloro-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate
- Diethyl (5-bromo-4-amino-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate
- Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-2-yl)propanedioate
Uniqueness
Diethyl (5-bromo-4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)propanedioate is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
62516-12-5 |
|---|---|
Molecular Formula |
C12H13BrN2O7 |
Molecular Weight |
377.14 g/mol |
IUPAC Name |
diethyl 2-(5-bromo-4-nitro-1-oxidopyridin-1-ium-3-yl)propanedioate |
InChI |
InChI=1S/C12H13BrN2O7/c1-3-21-11(16)9(12(17)22-4-2)7-5-14(18)6-8(13)10(7)15(19)20/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
KPNIVGBJDWLODH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















